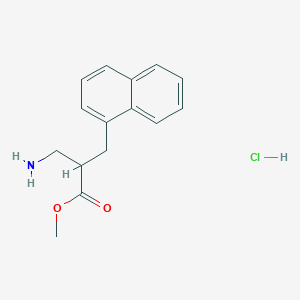
Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride
Übersicht
Beschreibung
Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a naphthalene ring, an amino group, and a methyl ester group. It is commonly used in organic synthesis and various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, undergoes a series of reactions to introduce the desired functional groups.
Amination: The naphthalene derivative is then subjected to amination to introduce the amino group.
Esterification: The amino group is converted to an ester using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is widely used in organic synthesis as a building block for more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride is used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate biological processes.
Medicine: The compound has potential applications in drug development. Its derivatives can be explored for therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate biological processes and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-carboxylic acid: Similar in structure but lacks the amino and ester groups.
Naphthalene-1-ylmethylamine: Contains the naphthalene ring and amino group but lacks the ester functionality.
Methyl 3-amino-2-(naphthalen-1-yl)propanoate: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness: Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
methyl 2-(aminomethyl)-3-naphthalen-1-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12;/h2-8,13H,9-10,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGXUFDKRNKUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















